molecular formula C8H17NO2 B8015502 (R)-2-Amino-5,5-dimethylhexanoic acid

(R)-2-Amino-5,5-dimethylhexanoic acid

Cat. No.: B8015502
M. Wt: 159.23 g/mol
InChI Key: HMQBHFUPSBOCOE-ZCFIWIBFSA-N
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Description

(R)-2-Amino-5,5-dimethylhexanoic acid is a synthetic amino acid derivative with the molecular formula C8H17NO2. It is structurally similar to norleucine, an isomer of the more common amino acid leucine. This compound is characterized by the presence of two methyl groups attached to the fifth carbon of the norleucine backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-5,5-dimethylhexanoic acid typically involves the alkylation of a suitable precursor, such as norleucine or its derivatives. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the precursor, followed by the addition of an alkylating agent like methyl iodide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods often require optimization of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Amino-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(R)-2-Amino-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a probe for studying metabolic pathways and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (R)-2-Amino-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the dimethyl groups can influence the binding affinity and specificity of the compound, leading to altered biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

    Norleucine: An isomer of leucine with a similar structure but lacking the dimethyl groups.

    Leucine: A common amino acid with a branched-chain structure.

    Isoleucine: Another branched-chain amino acid with a different arrangement of the carbon skeleton.

    Norvaline: An isomer of valine with similar biochemical properties.

Uniqueness: (R)-2-Amino-5,5-dimethylhexanoic acid is unique due to the presence of the two methyl groups, which impart distinct chemical and physical properties. These modifications can enhance its stability, alter its reactivity, and provide unique interactions with biological targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-5,5-dimethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQBHFUPSBOCOE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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